molecular formula C13H16Cl3NO B1662214 Clorgyline hydrochloride CAS No. 17780-75-5

Clorgyline hydrochloride

Cat. No.: B1662214
CAS No.: 17780-75-5
M. Wt: 308.6 g/mol
InChI Key: BBAZDLONIUABKI-UHFFFAOYSA-N
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Description

Clorgyline hydrochloride is a potent and selective irreversible inhibitor of monoamine oxidase A (MAO-A). It is structurally related to pargyline and is primarily used in scientific research. This compound has been studied for its potential antidepressant properties and its ability to inhibit the efflux pump activities of certain fungi .

Mechanism of Action

Target of Action

Clorgyline hydrochloride is an irreversible and selective inhibitor of Monoamine Oxidase A (MAO-A) . MAO-A is an enzyme that catalyzes the oxidative deamination of monoamines, playing a crucial role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine .

Mode of Action

As a selective MAO-A inhibitor, this compound binds to the active site of the MAO-A enzyme, preventing it from breaking down monoamines . This results in an increase in the levels of these neurotransmitters, which can affect mood and behavior .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the monoaminergic system, specifically the metabolic pathways of serotonin, norepinephrine, and dopamine . By inhibiting MAO-A, this compound prevents the breakdown of these neurotransmitters, leading to increased levels in the synaptic cleft and prolonged neurotransmitter activity .

Pharmacokinetics

As a small molecule, it is likely to be well-absorbed and distributed throughout the body .

Result of Action

The inhibition of MAO-A by this compound leads to increased levels of monoamine neurotransmitters. This can result in various effects, depending on the specific neurotransmitter involved. For example, increased serotonin levels can lead to mood elevation, making this compound potentially useful as an antidepressant .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substances, such as tyramine in food, can interact with MAO inhibitors, leading to a potentially dangerous increase in blood pressure . Therefore, individuals taking MAO inhibitors like this compound are often advised to avoid foods high in tyramine .

Preparation Methods

Clorgyline hydrochloride can be synthesized through a series of chemical reactions. The synthetic route typically involves the reaction of 2,4-dichlorophenol with propargylamine in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl iodide to yield clorgyline. The final step involves the conversion of clorgyline to its hydrochloride salt form .

Chemical Reactions Analysis

Clorgyline hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and copper catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Clorgyline hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Clorgyline hydrochloride is structurally related to other monoamine oxidase inhibitors such as pargyline and selegiline. it is unique in its selectivity for MAO-A over MAO-B. Similar compounds include:

This compound’s high selectivity for MAO-A and its ability to inhibit efflux pump activities in fungi make it a valuable tool in scientific research.

Properties

IUPAC Name

3-(2,4-dichlorophenoxy)-N-methyl-N-prop-2-ynylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO.ClH/c1-3-7-16(2)8-4-9-17-13-6-5-11(14)10-12(13)15;/h1,5-6,10H,4,7-9H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAZDLONIUABKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCOC1=C(C=C(C=C1)Cl)Cl)CC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045778
Record name N-Methyl-N-propargyl-3-(2,4-dichlorophenoxy)propylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11533032
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

17780-75-5
Record name Clorgyline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17780-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clorgyline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017780755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLORGILINE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759306
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyl-N-propargyl-3-(2,4-dichlorophenoxy)propylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(2,4-dichlorophenoxy)propyl]-N-methyl-2-propynylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.948
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLORGILINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H38V165133
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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